![molecular formula C37H50N4O4 B12584025 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine CAS No. 220305-43-1](/img/structure/B12584025.png)
5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine is a complex organic compound with a molecular formula of C37H50N4O4 and a molecular weight of 614.82 g/mol . This compound is characterized by the presence of a phenazine core, substituted with a 3,5-dinitrophenyl group and an octadecyl chain. The phenazine core is a heterocyclic structure known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The attachment of the octadecyl chain to the phenazine core.
Coupling Reaction: The final step involves coupling the 3,5-dinitrophenyl group with the phenazine core under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
3,5-Dinitrobenzyl alcohol: Used in organic synthesis and as a precursor for other compounds.
4-Methyl-3,5-dinitrobenzyl alcohol: Similar in structure and used in various chemical reactions.
Uniqueness
5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine is unique due to its combination of a phenazine core with a long octadecyl chain and a dinitrophenyl group. This structure imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
220305-43-1 |
|---|---|
Molecular Formula |
C37H50N4O4 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
5-[(3,5-dinitrophenyl)methyl]-10-octadecylphenazine |
InChI |
InChI=1S/C37H50N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-38-34-22-17-19-24-36(34)39(37-25-20-18-23-35(37)38)30-31-27-32(40(42)43)29-33(28-31)41(44)45/h17-20,22-25,27-29H,2-16,21,26,30H2,1H3 |
InChI Key |
NUIDZNYBOCRYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)
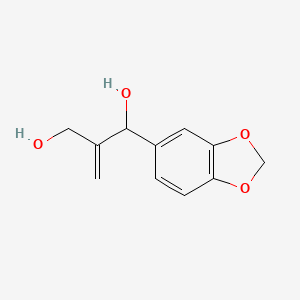

![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
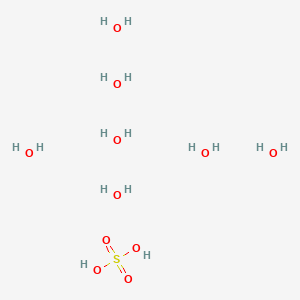
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
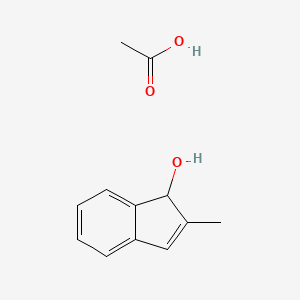
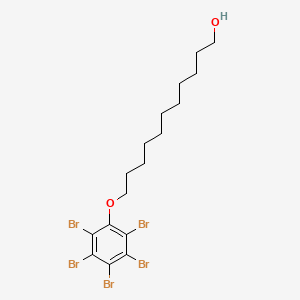
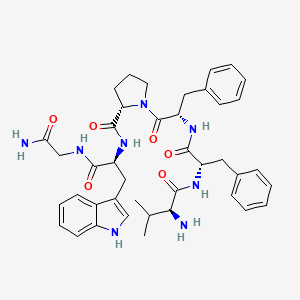
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
